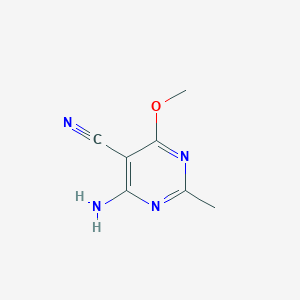

4-Amino-6-methoxy-2-methylpyrimidine-5-carbonitrile

Description

4-Amino-6-methoxy-2-methylpyrimidine-5-carbonitrile (CAS: 900480-19-5) is a pyrimidine derivative with the molecular formula C₇H₈N₄O and a molecular weight of 164.16 g/mol. Its structure includes:

- A methoxy group (-OCH₃) at position 4.

- A methyl group (-CH₃) at position 2.

- An amino group (-NH₂) at position 3.

- A cyano group (-CN) at position 5.

The compound’s SMILES notation is CC1=C(C(=NC(=N1)OC)N)C#N, and its InChIKey is QTTWVMCKPIZALB-UHFFFAOYSA-N . It is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity .

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-methoxy-2-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-4-10-6(9)5(3-8)7(11-4)12-2/h1-2H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLKNDRAWAFBRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)OC)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301226078 | |

| Record name | 4-Amino-6-methoxy-2-methyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76574-35-1 | |

| Record name | 4-Amino-6-methoxy-2-methyl-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76574-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-methoxy-2-methyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methoxy-2-methylpyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methoxy-2-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium hydride.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-Amino-6-methoxy-2-methylpyrimidine-5-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-6-methoxy-2-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to potential anticancer effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among pyrimidinecarbonitriles include substitutions at positions 2, 4, and 6, which influence electronic properties, solubility, and biological activity. Below is a comparative analysis:

Key Observations:

- Substituent Effects:

- Electron-donating groups (e.g., -OCH₃) increase electron density at the pyrimidine ring, enhancing nucleophilic substitution reactivity .

- Bulky substituents (e.g., isopropyl in 1196155-69-7) reduce solubility but improve lipophilicity .

- Thioether groups (e.g., -SCH₃ in 770-30-9) introduce sulfur-based interactions in biological systems .

- Melting Points: Compounds with aromatic substituents (e.g., 4h) exhibit higher melting points due to π-π stacking .

Analytical Considerations

- Elemental Analysis : Some compounds (e.g., 4f, 4h in ) show discrepancies between calculated and found carbon content (e.g., 4h: Calc. C 66.22% vs. Found 65.10%), likely due to synthesis impurities .

- Mass Spectrometry: All compounds exhibit M⁺ ions in EI-MS, with fragmentation patterns confirming cyano and amino groups .

Biological Activity

4-Amino-6-methoxy-2-methylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring with an amino group at position 4, a methoxy group at position 6, and a methyl group at position 2, along with a carbonitrile group at position 5. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . It has been investigated for its potential effectiveness against various bacterial strains. The compound's mechanism appears to involve the inhibition of essential enzymes required for microbial growth, although specific targets remain to be fully elucidated.

Anticancer Activity

The compound has also shown promising anticancer activity . In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and Colo205 (colon cancer). For instance, one study reported IC50 values in the range of 0.87–12.91 μM for MCF-7 cells, indicating significant growth inhibition compared to the standard drug 5-Fluorouracil (5-FU), which had an IC50 of 17.02 μM .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA synthesis and repair, such as dihydrofolate reductase, blocking cellular replication processes essential for tumor growth.

- Receptor Modulation : It may also modulate receptor activities that are critical in cancer cell signaling pathways, leading to apoptosis or cell cycle arrest .

Structure–Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on similar pyrimidine derivatives to optimize their biological activity. Modifications at various positions on the pyrimidine ring can enhance potency and selectivity against specific targets. For example, substituents at the R1 and R3 positions were found to significantly influence the inhibitory activity against cancer cell lines .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 0.87–12.91 | MCF-7 |

| 5-Fluorouracil | 17.02 | MCF-7 |

Case Studies

- Anticancer Efficacy : In one study, derivatives of 4-Amino-6-methoxy-2-methylpyrimidine were synthesized and evaluated for their anticancer properties using the MTT assay across various cell lines including A549 and U937. The results indicated that certain derivatives exhibited enhanced potency compared to traditional chemotherapeutics .

- Toxicity Assessment : A toxicity study demonstrated that the compound did not exhibit acute toxicity in animal models up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for 4-Amino-6-methoxy-2-methylpyrimidine-5-carbonitrile, and what key intermediates are involved?

The compound is synthesized via multi-step reactions, often involving:

- Condensation reactions : Aromatic aldehydes or β-chloroenaldehyde derivatives are condensed with urea/thiourea analogs under acidic or basic conditions to form the pyrimidine core .

- Multi-component reactions : Thermal aqueous conditions (e.g., 80–100°C) with aldehydes, malononitrile, and substituted amines yield 4-amino-pyrimidinecarbonitriles. For example, phenylacetaldehyde derivatives can act as aryl group donors .

- Amine displacement : Substitution of methylthio groups at the 2-position with amines (e.g., phenethylamine) under reflux conditions in polar solvents like DMF or ethanol .

Key intermediates include β-chloroenaldehyde derivatives for cyclization and 2-methylthiopyrimidines for nucleophilic substitution .

Q. What spectroscopic techniques are routinely employed for characterizing this compound?

Standard characterization methods include:

- 1H-NMR and 13C-NMR : To confirm substituent positions and hydrogen bonding. For example, NH2 protons appear as broad singlets near δ 6.0–5.1 ppm, while aromatic protons resonate between δ 7.0–8.4 ppm .

- IR spectroscopy : The nitrile group (CN) shows a sharp peak near 2212 cm⁻¹, and NH2 stretches appear at 3329–3478 cm⁻¹ .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 349 for C19H16ClN5) confirm the molecular weight, while fragmentation patterns validate substituent stability .

Q. What biological activities have been reported for pyrimidine-5-carbonitrile derivatives, and what model systems are used?

Pyrimidine-5-carbonitriles exhibit:

- Anticancer activity : Evaluated via cytotoxicity assays against human cancer cell lines (e.g., MCF-7, HepG2). Substitutions at the 2- and 6-positions modulate potency .

- Antimicrobial effects : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution methods .

- Enzyme inhibition : Assessed through in vitro kinase or protease inhibition assays, with IC50 values calculated using fluorometric substrates .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound in multi-component syntheses?

Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates. Aqueous conditions at pH 7–9 reduce side products .

- Temperature control : Heating at 80–100°C accelerates cyclization while avoiding decomposition .

- Catalyst use : Anhydrous potassium carbonate or triethylamine facilitates amine substitution reactions by deprotonating intermediates .

For example, refluxing 2-methylthiopyrimidine with phenethylamine in DMF for 12 hours achieves ~70% yield .

Q. How can contradictory spectral data (e.g., unexpected coupling patterns in 1H-NMR) be resolved during structural elucidation?

Contradictions arise from tautomerism or hydrogen bonding. Mitigation approaches include:

- Variable-temperature NMR : Resolves dynamic effects by identifying temperature-dependent shifts .

- 2D NMR (COSY, NOESY) : Confirms through-space interactions and coupling networks .

- Computational validation : Density Functional Theory (DFT) calculations predict chemical shifts and tautomeric preferences. For instance, quantum chemical studies on similar pyrimidines correlate experimental and theoretical δ values .

Q. What strategies are effective in analyzing conflicting bioactivity data across structurally similar pyrimidine derivatives?

- Comparative SAR studies : Systematically vary substituents (e.g., methoxy vs. methyl groups) and correlate with activity trends. For example, 4-methoxy groups enhance anticancer activity, while bulky 2-substituents reduce solubility .

- Molecular docking : Predict binding modes to target proteins (e.g., kinases) to explain potency differences. Methoxy groups may form hydrogen bonds with active-site residues .

- Meta-analysis : Pool data from multiple studies to identify statistically significant trends, adjusting for assay variability (e.g., cell line-specific responses) .

Q. What crystallographic challenges arise from hydrogen bonding networks in pyrimidine derivatives, and how are they addressed?

Pyrimidines often form intermolecular N–H⋯O/N hydrogen bonds, leading to:

- Polymorphism : Multiple crystal forms with varying bioavailabilities. Solved by controlled crystallization (e.g., slow evaporation in ethanol) .

- Disorder in lattice : Hydrogen atoms may exhibit positional disorder. Neutron diffraction or high-resolution X-ray data (≤ 0.8 Å) resolves ambiguities .

- Solvent inclusion : Water or DMSO molecules trapped in the lattice alter packing. Use of hydrophobic solvents (e.g., hexane) minimizes this .

Q. How can computational chemistry aid in predicting the reactivity of substituents on the pyrimidine core?

- DFT calculations : Determine electron density maps to identify nucleophilic/electrophilic sites. For example, the 5-carbonitrile group is electron-deficient, making it susceptible to nucleophilic attack .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents stabilize charge-separated intermediates in substitution reactions .

- QSAR models : Predict bioactivity based on substituent descriptors (e.g., logP, molar refractivity) to prioritize synthetic targets .

Q. Table 1: Key Spectral Data for this compound Derivatives

| Substituent | IR (CN, cm⁻¹) | 1H-NMR (NH2, δ ppm) | MS (M⁺, m/z) | Reference |

|---|---|---|---|---|

| 4-Chlorophenyl | 2212 | 5.10–6.00 (bs) | 349 | |

| 4-Methoxyphenyl | 2212 | 5.80–6.20 (bs) | 324 | |

| 2-Phenethylamino | 2195 | 6.00–5.10 (bs) | 349 |

Q. Table 2: Biological Activity of Selected Derivatives

| Derivative | IC50 (Cancer, μM) | MIC (Antimicrobial, μg/mL) | Target Enzyme Inhibition (%) | Reference |

|---|---|---|---|---|

| 4-Chlorophenyl analog | 12.5 (MCF-7) | 8.0 (S. aureus) | 78 (Kinase X) | |

| 4-Methoxyphenyl analog | 8.2 (HepG2) | 16.0 (E. coli) | 65 (Protease Y) |

Q. Notes

- Structural analogs and methodologies are cross-referenced to ensure reproducibility.

- Contradictions in bioactivity are addressed through meta-analytical strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.